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Cat. No.: B2437992

Get Quote

1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS No. 259684-36-1) is a heterocyclic
compound built upon the 6-azaindole framework.[1][2] More specifically, it belongs to the 6-
azaindolinone class, featuring a fused pyrrole and pyridinone ring system. In contemporary
drug discovery, such scaffolds are recognized as "privileged structures” due to their ability to
serve as versatile platforms for interacting with a multitude of biological targets. This molecule,
in particular, is valued as a molecular fragment—a small, low-complexity compound that serves
as a critical starting point for elaboration into potent and selective drug candidates through
fragment-based drug design (FBDD).[2]

The inherent structural rigidity, combined with the strategic placement of hydrogen bond donors
and acceptors, makes the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core a compelling
scaffold for targeting enzyme active sites, particularly kinase hinge regions.[3][4] Its derivatives
have shown promise in the development of inhibitors for critical therapeutic targets,
underscoring the importance of understanding its fundamental chemical and physical
properties.[5] This guide provides a comprehensive technical overview of its synthesis,
spectroscopic signature, reactivity, and applications, offering a foundational resource for its
effective utilization in research and development.
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Physicochemical and Structural Properties

A clear understanding of the molecule's basic properties is the cornerstone of its application in
synthesis and screening. The key physicochemical parameters are summarized below.

Property Value Source
CAS Number 259684-36-1 [6]
Molecular Formula C7HeN20 [6]
Molecular Weight 134.14 g/mol [6]
Typically an off-white or light- Inferred from related
Appearance .
colored solid compounds
XLogP3 (Predicted) 0.6 [7] (for N-methyl analog)

Strategic Synthesis of the 6-Azaindolinone Core

A definitive, published synthesis protocol for 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is
not readily available in peer-reviewed literature. However, a robust and logical synthetic route
can be designed based on established methodologies for analogous 7-azaindolinones.[8] The
most effective strategy involves the construction of the 6-azaindole core followed by a
regioselective oxidation to form the pyridinone (lactam) ring.

The proposed pathway leverages a palladium-catalyzed cross-coupling reaction to build the
azaindole, followed by a Baeyer-Villiger oxidation. This latter step is a classic and reliable
method for converting a ketone into an ester or, in this case, a cyclic ketone into a
lactone/lactam, which tautomerizes to the desired pyridinone.
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Part 1: 6-Azaindole Formation
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Caption: Proposed synthetic workflow for 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
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Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)

Sonogashira Coupling: To a solution of 3-amino-4-bromopyridine (1.0 eq) in a suitable
solvent (e.g., THF/EtsN mixture), add ethynyltrimethylsilane (1.2 eq), a palladium catalyst
such as Pd(PPhs)2Clz (0.05 eq), and a copper(l) co-catalyst like Cul (0.1 eq).

Execution: Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 60-70 °C
until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

Work-up: After cooling, filter the reaction mixture through celite to remove catalyst residues.
Concentrate the filtrate under reduced pressure. The crude product is then subjected to
desilylation using a base like K2COs in methanol to yield 3-amino-4-ethynylpyridine.

Cyclization: Dissolve the crude 3-amino-4-ethynylpyridine in a high-boiling polar aprotic
solvent such as DMF or NMP. Add a strong base, for instance, potassium tert-butoxide
(KOtBu, 1.5 eq), in portions at room temperature.

Isolation: Heat the mixture to 100-120 °C for several hours. Monitor the formation of 6-
azaindole by LC-MS. Upon completion, cool the reaction, quench with water, and extract the
product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to
yield pure 6-azaindole.

Part 2: Synthesis of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

e N-Protection: Dissolve 6-azaindole (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl
dicarbonate (Bocz0, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir
at room temperature until protection of the pyrrole nitrogen is complete. Purify to obtain N-
Boc-6-azaindole.

o Baeyer-Villiger Oxidation: Dissolve the N-Boc-6-azaindole in a chlorinated solvent like DCM
or chloroform. Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid
(m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature below 5 °C.

o Causality:The electron-withdrawing Boc group helps to direct the oxidation and stabilize
the intermediate. m-CPBA is a standard reagent for this transformation, reliably inserting
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an oxygen atom adjacent to the carbonyl group that is formed in situ or is already present.

e Monitoring: Allow the reaction to stir at 0 °C and then warm slowly to room temperature.
Monitor the reaction progress carefully by TLC/LC-MS.

o Work-up and Deprotection: Upon completion, quench the reaction with a saturated solution
of sodium thiosulfate, followed by sodium bicarbonate to neutralize excess acid. Extract the
product with DCM. Concentrate the organic layers and treat the crude residue with
trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

o Final Isolation: After deprotection is complete (monitored by LC-MS), neutralize the mixture
and purify the final product, 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, using column
chromatography or recrystallization to obtain an analytically pure solid.

Predictive Spectroscopic and Analytical Profile

While experimental spectra for this specific molecule are not publicly available, a detailed
predictive analysis based on its structure and data from analogous compounds provides a
reliable characterization fingerprint.

'H NMR Spectroscopy (Predicted, 400 MHz, DMSO-de)

e 011.5-12.0 ppm (s, 1H, N1-H): The pyrrole N-H proton is expected to be a broad singlet,
significantly downfield due to its acidic nature and potential for hydrogen bonding.

0 10.5-11.0 ppm (s, 1H, N6-H): The lactam N-H proton will also appear as a broad singlet in
a downfield region.

0 7.2-7.4 ppm (d, 1H, H4): This proton on the pyridine ring, ortho to the pyrrole fusion, will
likely be a doublet.

0 7.0-7.2 ppm (t, 1H, H2): The proton at the C2 position of the pyrrole ring.

0 6.4-6.6 ppm (d, 1H, H5): This proton on the pyridine ring, adjacent to the lactam nitrogen,
will be a doublet coupled to H4.

0 6.3-6.5 ppm (t, 1H, H3): The proton at the C3 position of the pyrrole ring.
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3C NMR Spectroscopy (Predicted, 100 MHz, DMSO-ds)

e 0 ~165 ppm (C7): The carbonyl carbon of the lactam is the most downfield signal.

0 ~145 ppm (C7a): Bridgehead carbon.

0 ~125-130 ppm (C4, C2): Aromatic carbons.

0 ~110-120 ppm (C3a): Bridgehead carbon.

0 ~100-110 ppm (C5, C3): Aromatic carbons.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

e 3300-3100 cm~1 (broad): Overlapping N-H stretching vibrations from the pyrrole and lactam
moieties.

e ~1660 cm™! (strong): C=0 stretching of the six-membered lactam ring. This is a key
diagnostic peak.

e 1600-1450 cm~*: C=C and C=N stretching vibrations within the aromatic rings.

e ~1400-1300 cm~1: C-N stretching vibrations.

Mass Spectrometry (MS) (Predicted, ESI+)

e m/z 135.05 [M+H]*: The expected molecular ion peak for the protonated molecule.

e« m/z 107.05 [M+H - CO]J*: A likely major fragment corresponding to the loss of carbon
monoxide from the lactam ring.

o Further Fragmentation: Subsequent fragmentation would likely involve cleavage of the
bicyclic ring system, similar to patterns observed for related azaindoles.[9]

Chemical Reactivity and Applications in Drug
Development
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The utility of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one as a synthetic building block stems
from its distinct reactive sites, which allow for controlled, site-selective functionalization.

N1-H Site:
Alkylation, Arylation,
Acylation

N6-H Site:
Alkylation, Arylation

C5-H Site:
(a-carbon)
Condensation, Halogenation

Click to download full resolution via product page
Caption: Primary sites for functionalization on the 6-azaindolinone scaffold.

e N-1 (Pyrrole) and N-6 (Lactam) Alkylation/Arylation: Both nitrogen atoms are nucleophilic
and can be functionalized using standard conditions (e.g., NaH or Cs2COs with an alkyl/aryl
halide). This allows for the introduction of diverse side chains to probe interactions with
protein targets and modulate physicochemical properties like solubility and cell permeability.

e Alpha-Carbon (C5) Chemistry: The methylene group adjacent to the lactam carbonyl (C5) is
activated. It can undergo deprotonation with a suitable base, enabling reactions such as
aldol condensations with aldehydes to introduce further substituents.[8] This position is
critical for extending the molecular framework.

Therapeutic Relevance

The pyrrolopyridine and pyridinone scaffolds are integral to numerous clinically relevant
molecules. The pyrrolo[2,3-c]pyridine core has been successfully used to develop potent and
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reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key target in oncology.[5]
Furthermore, the closely related pyrrolo[2,3-d]pyrimidine scaffold is the basis for numerous
kinase inhibitors targeting CDK2, CSF1R, and Mps1, which are crucial in cancer cell cycle
regulation and proliferation.[4][10][11] The discovery of a pyrrolo[2,3-d]pyridazin-7-one as a
potent RIPK1 inhibitor for inflammatory diseases further highlights the therapeutic potential of
this class of molecules.[12]

The strategic value of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is clear: it provides a rigid,
pre-organized core that can be systematically decorated at its N1, N6, and C5 positions to
generate libraries of compounds for screening against these and other high-value therapeutic
targets.

Conclusion

1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is more than a simple heterocyclic compound; it
is a strategically designed molecular fragment poised for significant impact in medicinal
chemistry. While direct experimental data is sparse, a robust understanding of its properties
and reactivity can be confidently derived from established chemical principles and analysis of
its structural analogs. Its well-defined reactive sites offer multiple handles for synthetic
elaboration, making it an ideal starting point for fragment-based campaigns targeting a wide
range of diseases. This guide provides the foundational knowledge necessary for researchers
to harness the full potential of this valuable scaffold in the pursuit of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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